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Compound of Interest

Compound Name: SM 16

Cat. No.: B15542166

Discovery and Characterization

Sm16 is a low molecular weight (~16 kDa) immunomodulatory protein secreted by the parasitic
trematode Schistosoma mansoni, a primary causative agent of human schistosomiasis.[1] Also
known as SPO-1 and SmSLP, this protein is released from the acetabular gland of the
parasite's cercariae stage during skin invasion.[1] Its primary role is to suppress the host's
innate immune response, thereby protecting the invading parasite from attack.[1]

Structurally, Sm16 assembles into a large, approximately nine-subunit oligomer.[2][3][4] The
secreted form of the protein, Sm16(23-117), lacks the initial 22-residue signal peptide.[3]
Research has shown that both the oligomerization and the protein's ability to bind to the
plasma membrane of host cells are dependent on multiple regions in its C-terminus.[2][4] Once
bound, it can be internalized by host cells via endocytosis.[3]

The protein is classified as a member of the helminth defence molecule (HDM) family, a group
of potent immune-modulators exclusive to trematode species.[1]
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Parameter Value Source
Molecular Weight ~16 kDa [1]
Oligomeric State Approx. 9 subunits [21[31[4]
Expressed Fragment rSm16 (amino acids 23-90) [5]
Purified Protein Size Approx. 15 kDa [5]

Mechanism of Action & Signaling Pathway

Sm16 exerts its potent immunosuppressive effects by inhibiting the cytokine response to Toll-
like receptor (TLR) ligands, such as lipopolysaccharide (LPS) and poly(l:C).[2][4] Mechanistic
studies indicate that Sm16 acts proximally to the TLR complex. It specifically inhibits the
degradation of the IRAK1 (Interleukin-1 Receptor-Associated Kinase 1) signaling protein in
monocytes stimulated by LPS.[2][4] This disruption prevents the downstream signaling cascade
that would typically lead to the production of pro-inflammatory cytokines. A synthetic peptide of
Sm16 (34-117) was also found to block the pro-inflammatory effects of LPS by modulating
signaling pathways involved in cellular metabolism and inflammation.[1]
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Caption: Inhibition of the TLR4 signaling pathway by the Sm16 protein.
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Key Experimental Protocols

Recombinant Protein Expression and Purification:

Host System:Pichia pastoris was utilized to facilitate the preparation of a pyrogen/endotoxin-
free purified protein suitable for immunomodulatory activity analysis.[2][4] For other studies,
E. coli was used to express a fragment of the Sm16 protein (amino acids 23-90).[5]

Gene Optimization: For E. coli expression, the native DNA sequence was optimized by
substituting codons with those preferentially used by prokaryotic systems.[5]

Induction: Protein expression in E. coli was induced with IPTG for 4 hours.[5]

Purification: The recombinant protein was purified from the bacterial lysate using nickel-
affinity chromatography.[5]

Design Modification: To decrease the natural aggregation propensity of Sm16 and improve
solubility in physiological buffers, a modified version of the protein was designed and
expressed.[2][4]

Cytokine Response Assay:

Cell Source: Whole human blood or monocytic cells were used.[2][4]

Stimulation: Cells were stimulated with various Toll-like receptor (TLR) ligands, including
lipopolysaccharide (LPS), poly(l:C), peptidoglycan, or a synthetic lipopeptide.[2][4]

Treatment: Recombinant Sm16 was added to the cell cultures to assess its effect on the
cytokine response.

Analysis: Cytokine levels (e.g., IL-6, IL-1RA) in the culture supernatant were measured to
determine the inhibitory effect of Sm16.[3] The degradation of the IRAK1 signaling protein
was analyzed in LPS-stimulated monocytes to pinpoint the mechanism of inhibition.[2][4]

Part B: SM 16 Small Molecule (ALK5/ALK4 Inhibitor)
Discovery and Characterization
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SM 16 is a potent, orally active small molecule inhibitor of the transforming growth factor-beta
(TGF-B) type | receptor kinase, also known as activin receptor-like kinase 5 (ALK5).[6] It also
demonstrates high affinity for the related ALK4 kinase.[6] The discovery of SM 16 stems from
drug development efforts to identify novel therapeutics for diseases driven by excessive TGF-[3
signaling, such as cancer and fibrosis.

SM 16 exhibits high selectivity; when tested against a panel of over 60 related and unrelated
kinases, it showed only moderate off-target activity against Raf and p38/SAPKa at much higher
concentrations and no inhibitory activity against other ALK family members like ALK1 and
ALK®6.[6] Its ability to penetrate tumor cells in vivo and suppress the TGF-3 signaling pathway
has been demonstrated in preclinical models.[6]

Suantitative [

Parameter Target Value Source

Binding Affinity (Ki) ALK5 10 nM [6]

ALK4 1.5nM [6]

o TGFB-induced

Inhibitory Conc. (IC50) ] o 64 nM [6]
Luciferase Activity

Raf (off-target) 1uM [6]

p38/SAPKa (off-
0.8 uM [6]

target)
Smad?2

Effective Conc. Range  Phosphorylation 100 - 620 nM [6]
Inhibition

In Vivo Dosage

) 5 mg/kg/day (s.c. Significant tumor
(murine . N [6]
) minipumps) inhibition
mesothelioma)
In Vivo Dosage ) ) Suppressed
20 mg/kg (single i.p.) [6]
(bolus) pSmad2/3 for = 3h

Mechanism of Action & Signaling Pathway
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SM 16 functions by competitively inhibiting the ATP-binding site of the ALK5 and ALK4 kinase
domains. TGF-f3 ligands (like TGF-1) bind to the type Il receptor (TGFBRII), which then
recruits and phosphorylates the type | receptor, ALK5. This activation of ALK5 leads to the
phosphorylation of downstream signaling proteins, primarily Smad2 and Smad3.
Phosphorylated Smad2/3 then forms a complex with Smad4, translocates to the nucleus, and
regulates the transcription of target genes involved in processes like cell growth, differentiation,
and fibrosis. By inhibiting ALK5, SM 16 blocks the phosphorylation of Smad2/3, thereby
preventing the downstream signaling cascade.[6]
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Caption: Inhibition of the TGF-B/ALKS signaling pathway by the SM 16 small molecule.
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Key Experimental Protocols

In Vitro Kinase Assays:

o Target Identification: The inhibitory activity of SM 16 was tested against a panel of over 60
kinases to determine its potency and selectivity.

» Ki Determination: Binding affinities (Ki) for ALK5 and ALK4 were measured to quantify the
potency of the inhibitor.

e IC50 Determination: The half-maximal inhibitory concentration (IC50) was determined in cell-
based assays, such as a TGF-B-induced plasminogen activator inhibitor-luciferase reporter
assay, to measure functional inhibition.[6]

Cell-Based Smad2 Phosphorylation Assay:
o Cell Culture: Appropriate cell lines responsive to TGF-[3 are cultured.

o Treatment: Cells are pre-treated with varying concentrations of SM 16 (e.g., 100 to 620 nM).

[6]
o Stimulation: Cells are stimulated with TGF-3 or activin to induce Smad2 phosphorylation.

e Analysis: Cell lysates are analyzed by Western blot or other immunoassays using an
antibody specific for phosphorylated Smad?2 to quantify the inhibitory effect of SM 16.

In Vivo Murine Tumor Model:
o Model: Mice bearing established AB12 mesothelioma tumors were used.[6]
e Treatment Regimen:

o Sustained Delivery: SM 16 was administered at 5 mg/kg/day for 28 days via
subcutaneously implanted miniosmotic pumps.[6]

o Bolus Injection: A single intraperitoneal (i.p.) bolus of 20 mg/kg was administered to
assess target engagement.[6]
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» Efficacy Endpoint: Tumor growth was monitored over the treatment period to evaluate the
inhibitory effect of SM 16.

e Pharmacodynamic Endpoint: For the bolus dose, tumors were harvested at various time
points (e.g., up to 3 hours post-treatment) and analyzed for levels of phosphorylated
Smad?2/3 to confirm in vivo target inhibition.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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